REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([C:11]([NH2:13])=O)=[CH:3]1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:23])=CC=1>C1(C)C=CC=CC=1>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([C:11](=[S:23])[NH2:13])=[CH:3]1
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
CN1C=C(C2=CC=CC=C12)C(=O)N
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
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COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
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Name
|
( 20 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 80 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen for 30 min until dissolution
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Duration
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30 min
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
CUSTOM
|
Details
|
toluene was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The orange residue was purified by column chromatography on alumina
|
Type
|
CUSTOM
|
Details
|
This afforded an orange crystalline material, (0.5 g)
|
Name
|
|
Type
|
|
Smiles
|
CN1C=C(C2=CC=CC=C12)C(N)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |